molecular formula C20H24ClN3O2S B2819703 N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428373-76-5

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No. B2819703
M. Wt: 405.94
InChI Key: ZOROIICTFUWKQK-UHFFFAOYSA-N
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Description

This section would provide an overview of the compound, including its common name, IUPAC name, and any relevant identifiers such as CAS number or PubChem ID.



Synthesis Analysis

This part would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular formula, molecular weight, and structural features. It might also include information from spectroscopic analyses like NMR, IR, or mass spectrometry.



Chemical Reactions Analysis

This section would describe the chemical reactions that the compound undergoes, including its reactivity and stability under various conditions.



Physical And Chemical Properties Analysis

This would provide information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Drug Discovery and Development

Research on similar compounds has been focused on drug discovery and development, particularly in identifying new therapeutic agents. For instance, studies on compounds with piperidine and thiophene moieties have explored their potential as inhibitors for various receptors or enzymes, highlighting the importance of such structures in medicinal chemistry for treating diseases such as cancer, neurological disorders, and infections.

Receptor Antagonist Activity

Compounds structurally related to N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide have been investigated for their receptor antagonist properties. For example, research on cannabinoid receptor antagonists explores the therapeutic potential of these compounds in obesity, drug dependence, and other conditions where modulation of receptor activity could be beneficial.

Synthesis of Novel Chemical Entities

The synthesis and functionalization of compounds containing piperidine, thiophene, and oxalamide groups are of significant interest in chemistry. Such studies are crucial for the development of new chemical entities with potential application in various fields, including pharmaceuticals, agrochemicals, and materials science. Research in this area often focuses on novel synthetic routes, improving yields, and exploring the chemical properties of these compounds.

Potential Biological Activities

Studies on compounds with similar structural features have also investigated their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These research efforts are aimed at discovering new drugs with improved efficacy and safety profiles for various diseases.

Given the specific compound's complexity and potential for interacting with biological systems, further research is needed to fully understand its applications in scientific research. The above-mentioned related studies suggest a broad range of possible areas where N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide could be applied, contingent upon targeted investigations into its biological activity and mechanism of action.

For detailed information and research on related compounds, the following references are available:

Safety And Hazards

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Future Directions

This would discuss potential areas for future research or applications of the compound.


properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S/c1-14-16(21)4-2-5-17(14)23-20(26)19(25)22-9-12-24-10-7-15(8-11-24)18-6-3-13-27-18/h2-6,13,15H,7-12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOROIICTFUWKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

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